6-O-Tosyl-D-mannose
CAS No.: 105265-64-3
Cat. No.: VC0141556
Molecular Formula: C₁₃H₁₈O₈S
Molecular Weight: 334.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105265-64-3 |
|---|---|
| Molecular Formula | C₁₃H₁₈O₈S |
| Molecular Weight | 334.34 |
| IUPAC Name | [(2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl] 4-methylbenzenesulfonate |
| Standard InChI | InChI=1S/C13H18O8S/c1-8-2-4-9(5-3-8)22(19,20)21-7-11(16)13(18)12(17)10(15)6-14/h2-6,10-13,15-18H,7H2,1H3/t10-,11-,12-,13-/m1/s1 |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(C=O)O)O)O)O |
Introduction
Chemical Structure and Properties
6-O-Tosyl-D-mannose (CAS: 105265-64-3) is a tosylated derivative of D-mannose where the primary hydroxyl group at the C-6 position is modified with a p-toluenesulfonyl (tosyl) group. This modification creates a good leaving group that facilitates further chemical transformations through nucleophilic substitution reactions.
Structural Characteristics
The compound has the following structural parameters:
| Property | Value |
|---|---|
| Molecular Formula | C13H18O8S |
| Molecular Weight | 334.34 g/mol |
| IUPAC Name | [(2R,3S,4S,5S,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 4-methylbenzenesulfonate |
| CAS Number | 105265-64-3 |
The structure combines the mannose sugar scaffold with a tosyl group at the C-6 position, maintaining the stereochemistry of the parent D-mannose at the remaining positions. The tosyl group serves as an excellent leaving group, making this compound particularly useful in synthetic organic chemistry .
Synthesis Methods
Several synthetic routes have been developed to prepare 6-O-Tosyl-D-mannose, with the selective tosylation of the primary hydroxyl group being the most common approach.
Direct Tosylation
The most straightforward method involves selective tosylation of the primary hydroxyl group of D-mannose:
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D-Mannose is treated with p-toluenesulfonyl chloride (TsCl)
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Reaction is typically conducted in the presence of a base such as pyridine or triethylamine
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Temperature is maintained at 0-25°C to ensure selectivity for the primary hydroxyl group
Protected Mannose Derivatives
For improved selectivity, synthesis is often performed using partially protected mannose derivatives:
The tosylation typically proceeds with high regioselectivity for the primary C-6 hydroxyl group due to its higher reactivity and lower steric hindrance compared to the secondary hydroxyl groups .
Reactivity and Chemical Transformations
The tosyl group at the C-6 position functions as an excellent leaving group, enabling various chemical transformations that are essential in carbohydrate chemistry.
Nucleophilic Substitution Reactions
6-O-Tosyl-D-mannose undergoes SN2 displacement reactions with various nucleophiles:
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Azide substitution: Reaction with sodium azide to form 6-azido-6-deoxy-D-mannose
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Halogenation: Conversion to 6-halo-6-deoxy-D-mannose derivatives
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Thiolation: Formation of 6-thio-derivatives with appropriate sulfur nucleophiles
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Amination: Introduction of amino functionality at the C-6 position
Applications in Carbohydrate Chemistry
6-O-Tosyl-D-mannose serves as a versatile building block in carbohydrate chemistry with numerous applications.
Glycoconjugate Synthesis
This compound plays a crucial role in the synthesis of various glycoconjugates:
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Preparation of mannose-based oligosaccharides
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Synthesis of glycolipids and glycopeptides
Synthesis of Modified Carbohydrates
The compound facilitates the preparation of various modified carbohydrate derivatives:
These modified carbohydrates have applications in medicinal chemistry, particularly in the development of glycomimetics and carbohydrate-based drugs.
Biological Significance and Medicinal Applications
While 6-O-Tosyl-D-mannose itself is primarily a synthetic intermediate, compounds derived from it have shown interesting biological properties.
Antimicrobial Properties
Derivatives of 6-O-Tosyl-D-mannose have demonstrated antimicrobial activity:
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Inhibition of bacterial adhesion to host cells
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Potential applications in combating antibiotic resistance
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Interference with bacterial cell wall biosynthesis
Comparative Analysis with Related Compounds
Understanding the relationship between 6-O-Tosyl-D-mannose and similar compounds provides insight into their relative utility in synthetic applications.
Comparison with Other Mannose Derivatives
These structural variations significantly influence the reactivity and synthetic utility of these compounds, with 6-O-Tosyl-D-mannose being particularly valuable for its leaving group properties .
Comparison with Other Tosylated Sugars
Tosylated derivatives of different monosaccharides exhibit varying reactivities:
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6-O-Tosyl-D-mannose: Useful in mannose-specific glycoconjugates
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Tetra-O-acetyl-6-O-tosyl-beta-D-glucopyranose: Used in protected glucose modifications
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6-O-Tosyl derivatives of other hexoses (galactose, allose): Different stereochemical outcomes
Current Research and Future Directions
Research on 6-O-Tosyl-D-mannose continues to evolve, with several emerging applications in carbohydrate chemistry.
Recent Advances
Recent studies have expanded the utility of 6-O-Tosyl-D-mannose in various areas:
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